molecular formula C18H19N5OS B2601078 2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034605-96-2

2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2601078
CAS No.: 2034605-96-2
M. Wt: 353.44
InChI Key: DEEWQJYMDNBGJG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a pyrazinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acylating agent to form the benzylsulfanyl intermediate. This intermediate is then reacted with a pyrazinyl-pyrazolyl derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(benzylsulfanyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide

Uniqueness

2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(14-25-13-15-4-2-1-3-5-15)21-9-11-23-10-6-16(22-23)17-12-19-7-8-20-17/h1-8,10,12H,9,11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEWQJYMDNBGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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